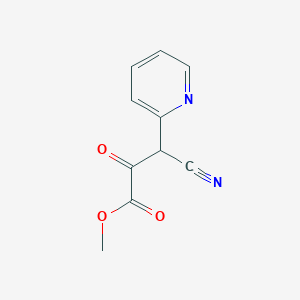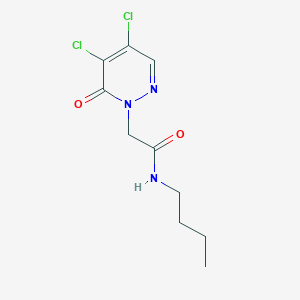
n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of butyl, dichloro, and oxopyridazinyl groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring is formed through cyclization reactions.
Acylation: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials, agrochemicals, or other industrial products.
Mécanisme D'action
The mechanism of action of n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,5-Dichloro-6-oxopyridazin-1(6h)-yl)acetamide: Lacks the butyl group, which may affect its chemical and biological properties.
n-Butyl-2-(6-oxopyridazin-1(6h)-yl)acetamide: Lacks the chlorine atoms, which may influence its reactivity and activity.
n-Butyl-2-(4,5-dichloropyridazin-1(6h)-yl)acetamide: Lacks the oxo group, potentially altering its chemical behavior.
Uniqueness
n-Butyl-2-(4,5-dichloro-6-oxopyridazin-1(6h)-yl)acetamide is unique due to the combination of butyl, dichloro, and oxopyridazinyl groups. This specific arrangement of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development. For detailed and specific information, consulting scientific literature and databases is recommended.
Propriétés
Formule moléculaire |
C10H13Cl2N3O2 |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
N-butyl-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-2-3-4-13-8(16)6-15-10(17)9(12)7(11)5-14-15/h5H,2-4,6H2,1H3,(H,13,16) |
Clé InChI |
LRUAONGUZQWNRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)
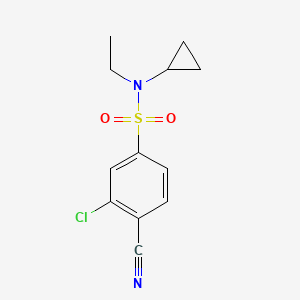


![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
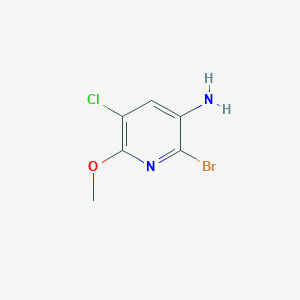
![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
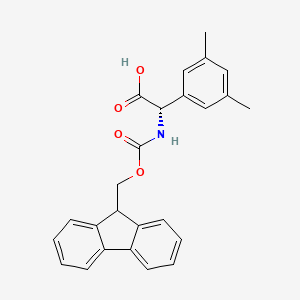


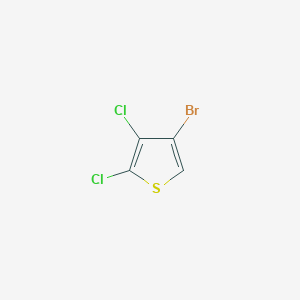
![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)

